Thieno[2,3-b]pyridin-5-amine
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Overview
Description
Thieno[2,3-b]pyridin-5-amine is a heterocyclic compound with the molecular formula C7H6N2S . It is an important class of compounds due to its pharmacological and biological utility .
Synthesis Analysis
There are several methods for the synthesis of Thieno[2,3-b]pyridin-5-amine. One approach involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Another method involves a multicomponent synthesis starting from compounds through a 3-cyanopyridine-2-thiolate intermediate .Molecular Structure Analysis
The molecular structure of Thieno[2,3-b]pyridin-5-amine is based on a pyridine scaffold, which is a basic heterocyclic organic compound. Pyridine is a bioisostere of benzene with one carbon displaced by a nitrogen atom .Chemical Reactions Analysis
Thieno[2,3-b]pyridin-5-amine can undergo various chemical reactions. For instance, it can react with 4-(chloromethyl)-5-hydroxycoumarins in the presence of a base to produce pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .Scientific Research Applications
Anti-Proliferative Activities
Thieno[2,3-b]pyridines have been studied extensively for their potent anti-proliferative properties against various human cancer cell lines. Research has explored strategies to improve the aqueous solubility of these compounds while retaining their anti-proliferative actions. The introduction of polar groups such as alcohols, ketones, and substituted amine groups to the alkyl ring has been found effective. A particular thieno[2,3-b]pyridine variant, with improved solubility and potent inhibition of cancer cell growth, has been discovered, offering a promising lead for future research in this domain (Haverkate et al., 2021).
Synthesis and Chemical Properties
The microwave-assisted synthesis of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine has been explored, yielding these compounds in fair to good yields. This method highlights a flexible approach to producing these derivatives, which are crucial intermediates in pharmaceutical and chemical research (Ankati & Biehl, 2010).
Heterocyclic Synthesis
Thieno[2,3-b]pyridine-2-carboxylate has been utilized to construct various new heterocyclic systems, demonstrating its versatility in synthesizing biologically active compounds. This includes the synthesis of compounds like thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives, further expanding the chemical space and potential applications of thieno[2,3-b]pyridine-based compounds (Madkour et al., 2010).
Dyes and Pigments
Thieno[2,3-b]pyridine derivatives have been synthesized and applied as disperse dyes, showcasing their potential in textile applications. These dyes have been applied to polyester fibers, with their spectral characteristics and fastness properties being measured, indicating their viability in industrial dyeing processes (Ho, 2005).
Future Directions
Thieno[2,3-b]pyridin-5-amine and its derivatives have shown significant potential in various fields, especially in medicinal chemistry due to their wide range of pharmacological activities . Future research may focus on synthesizing new Thieno[2,3-b]pyridin-5-amine derivatives and studying their potential applications in medicine .
properties
IUPAC Name |
thieno[2,3-b]pyridin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-3-5-1-2-10-7(5)9-4-6/h1-4H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEKBRVMNZKCOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618403 |
Source
|
Record name | Thieno[2,3-b]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[2,3-b]pyridin-5-amine | |
CAS RN |
21344-28-5 |
Source
|
Record name | Thieno[2,3-b]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thieno[2.3-b]pyridin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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